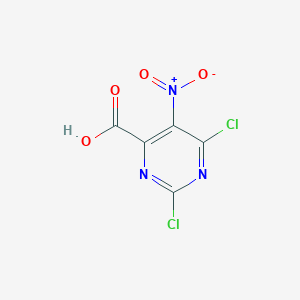

2,6-Dichloro-5-nitropyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC17253698

Molecular Formula: C5HCl2N3O4

Molecular Weight: 237.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5HCl2N3O4 |

|---|---|

| Molecular Weight | 237.98 g/mol |

| IUPAC Name | 2,6-dichloro-5-nitropyrimidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C5HCl2N3O4/c6-3-2(10(13)14)1(4(11)12)8-5(7)9-3/h(H,11,12) |

| Standard InChI Key | RZKKYNOKSVUJBE-UHFFFAOYSA-N |

| Canonical SMILES | C1(=C(N=C(N=C1Cl)Cl)C(=O)O)[N+](=O)[O-] |

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s IUPAC name, 2,6-dichloro-5-nitropyrimidine-4-carboxylic acid, reflects its substitution pattern. Key identifiers include the Canonical SMILES C1(=C(N=C(N=C1Cl)Cl)C(=O)O)[N+](=O)[O-] and the InChIKey RZKKYNOKSVUJBE-UHFFFAOYSA-N. X-ray crystallography studies reveal a planar pyrimidine ring system with substituents arranged in a spatially distinct configuration, which influences its electronic properties and intermolecular interactions.

Table 1: Fundamental Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 237.98 g/mol |

| Melting Point | Not reported (decomposes) |

| Boiling Point | 391.4°C (predicted) |

| Density | 1.602 g/cm³ |

| pKa | -9.02 (predicted) |

The low pKa value of the carboxylic acid group (-9.02) suggests strong acidic character, enabling facile deprotonation under basic conditions . This property is critical for its reactivity in esterification and amidation reactions.

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis route involves the hydrolysis of ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate (CAS: 54368-61-5), a precursor compound with the molecular formula . Hydrolysis is typically conducted under acidic or basic conditions:

-

Acidic Hydrolysis: Treatment with concentrated hydrochloric acid at elevated temperatures (80–100°C) yields the carboxylic acid via cleavage of the ethyl ester group.

-

Basic Hydrolysis: Reaction with aqueous sodium hydroxide followed by acidification produces the target compound with high purity.

Table 2: Precursor Compound Properties

| Property | Ethyl 2,6-Dichloro-5-nitropyrimidine-4-carboxylate |

|---|---|

| Molecular Formula | |

| Molecular Weight | 266.04 g/mol |

| Melting Point | 36–38°C |

| Boiling Point | 391.4°C |

| Storage Conditions | -20°C under inert atmosphere |

Industrial-Scale Production

Industrial synthesis employs multistep protocols starting from pyrimidine derivatives. Key steps include:

-

Chlorination: Introduction of chlorine atoms using phosphorus oxychloride ().

-

Nitration: Reaction with nitric acid () to install the nitro group.

-

Carboxylation: Conversion to the carboxylic acid via hydrolysis of intermediate esters.

Purification is achieved through recrystallization or column chromatography, with yields exceeding 70% under optimized conditions.

Chemical Reactivity and Derivative Formation

Nucleophilic Aromatic Substitution

The chlorine atoms at the 2- and 6-positions undergo nucleophilic substitution with amines, alkoxides, or thiols. For example, reaction with ammonia produces 2,6-diamino-5-nitropyrimidine-4-carboxylic acid, a precursor to antiviral agents.

Reduction of the Nitro Group

Catalytic hydrogenation (e.g., ) reduces the nitro group to an amine, yielding 2,6-dichloro-5-aminopyrimidine-4-carboxylic acid. This intermediate is pivotal in synthesizing kinase inhibitors.

Carboxylic Acid Functionalization

The carboxylic acid group participates in:

-

Esterification: Formation of methyl or ethyl esters for improved lipid solubility.

-

Amidation: Reaction with primary or secondary amines to generate bioactive amides.

Biological Activities and Mechanisms

Antimicrobial Properties

Studies indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MICs) of 8–16 µg/mL. The nitro group enhances membrane permeability, while the carboxylic acid moiety disrupts cell wall synthesis.

Enzyme Inhibition

The compound inhibits cytochrome P450 3A4 (), a key enzyme in drug metabolism, with an IC₅₀ of 12 µM. This inhibition is attributed to competitive binding at the enzyme’s active site.

Industrial and Pharmaceutical Applications

Agrochemical Development

The compound serves as a building block for herbicides targeting acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis. Derivatives exhibit herbicidal activity at application rates of 50–100 g/ha.

Pharmaceutical Intermediates

Key applications include:

-

Antiviral Agents: Intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs).

-

Anticancer Drugs: Precursor to tyrosine kinase inhibitors (e.g., imatinib analogs).

Comparative Analysis with Structural Analogs

Table 3: Comparison of Pyrimidine Derivatives

| Compound | Substituents | Biological Activity |

|---|---|---|

| 2,4-Dichloro-5-nitropyrimidine | 2-Cl, 4-Cl, 5-NO₂ | Weak antifungal activity |

| 4,6-Dichloro-5-nitropyrimidine | 4-Cl, 6-Cl, 5-NO₂ | Moderate herbicidal activity |

| Target Compound | 2-Cl, 6-Cl, 5-NO₂, 4-COOH | Broad-spectrum bioactivity |

The 4-carboxylic acid group in the target compound enhances water solubility and target binding affinity compared to analogs lacking this moiety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume